molecular formula C15H21NO6 B12165646 ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate

ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate

Cat. No.: B12165646
M. Wt: 311.33 g/mol
InChI Key: VOCYSLHXAAGZNE-UHFFFAOYSA-N
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Description

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate is a complex organic compound that features a piperidine ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a pyran derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-{[3-hydroxy-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate: Similar structure but lacks the hydroxymethyl group.

    Methyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both the piperidine and pyran rings, as well as the specific functional groups attached to these rings

Biological Activity

Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidine-3-carboxylate is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring and a pyran ring, contributing to its unique chemical properties. Here are some key characteristics:

PropertyValue
Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
IUPAC Name Ethyl 1-{[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl}piperidine-3-carboxylate
InChI Key VOCYSLHXAAGZNE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Formation of the Pyran Derivative : The reaction of appropriate aldehydes with diketones under acidic conditions.
  • Piperidine Ring Formation : Subsequent reaction with piperidine derivatives under controlled conditions.
  • Purification : Utilizing crystallization or chromatography to isolate the final product.

Biological Mechanisms

This compound interacts with various biological targets, influencing several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit cholinesterases, which are crucial for neurotransmitter regulation, potentially aiding in neurodegenerative disease treatment.
  • Antioxidant Activity : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Research suggests it may protect neural cells from inflammatory damage, making it a candidate for treating neuroinflammatory conditions .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Neuroinflammation : A study synthesized derivatives similar to this compound and evaluated their effects on neuroinflammation models, demonstrating significant reductions in inflammatory markers .
  • Cholinesterase Inhibition : In vitro assays showed that the compound effectively inhibited acetylcholinesterase activity, which could be beneficial for Alzheimer's disease treatment by enhancing cholinergic signaling .
  • Antioxidant Studies : The compound demonstrated a notable ability to scavenge free radicals in various assays, indicating its potential as an antioxidant agent .

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl 1-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H21NO6/c1-2-21-15(20)10-4-3-5-16(7-10)8-13-14(19)12(18)6-11(9-17)22-13/h6,10,17,19H,2-5,7-9H2,1H3

InChI Key

VOCYSLHXAAGZNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

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